(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the compound and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .Scientific Research Applications
Synthesis and Structural Analysis
(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one is a compound that may be related to the broader class of benzimidazole and indolone derivatives, known for their versatile applications in organic chemistry and materials science. Research on similar compounds has focused on their synthesis, structural, and spectroscopic analysis, highlighting their potential in creating novel materials and pharmaceuticals. For example, studies have shown extensive structural and spectroscopic analyses of benzimidazole derivatives, providing insights into their stability and interactions at the molecular level, which could be relevant to understanding the properties and applications of (3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one (Saral, Özdamar, & Uçar, 2017).
Photophysical and Electrochemical Properties
Research into the photophysical and electrochemical properties of similar compounds suggests potential applications in optoelectronics and as functional materials. For instance, the synthesis and characterization of zinc(II) complexes derived from related compounds have been explored, revealing insights into their thermal stability, processability, and luminescent properties. These properties indicate potential uses in the development of new luminescent materials and in the field of molecular electronics (Barberis & Mikroyannidis, 2006).
Antimitotic Agents and Tubulin Inhibitors
Furthermore, derivatives of indoles, closely related to the chemical structure of interest, have been investigated for their biological activities, particularly as antimitotic agents and tubulin inhibitors. These compounds have shown significant antiproliferative activity against cancer cells by targeting the colchicine binding site on tubulin, leading to apoptotic cell death. This research avenue suggests that (3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one could also be explored for potential antitumor properties or as a lead compound in the development of new cancer therapies (Romagnoli et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-22-19-15-12-4-2-3-5-14(12)20(16(15)21)9-10-6-7-11(17)8-13(10)18/h2-8H,9H2,1H3/b19-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFDVVJXFPOMOX-CYVLTUHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\1/C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one |
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